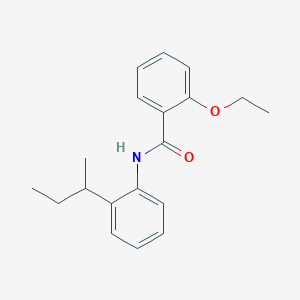
N-(4-methoxybenzyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-4-phenylbutanamide, also known as MBDB, is a psychoactive drug that falls under the phenethylamine and amphetamine class. It is a derivative of MDMA and is commonly referred to as "Eden" or "Methyl-J." MBDB has been studied for its potential therapeutic benefits and its mechanism of action in the brain.
Mécanisme D'action
N-(4-methoxybenzyl)-4-phenylbutanamide works by increasing the release of serotonin and dopamine in the brain, which leads to feelings of euphoria and increased sociability. It also acts as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-4-phenylbutanamide has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, muscle tension, and jaw clenching. These effects are similar to those seen with MDMA and are thought to be related to the release of serotonin and dopamine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxybenzyl)-4-phenylbutanamide has some advantages as a research tool, such as its ability to increase serotonin and dopamine levels in the brain. However, it also has limitations, such as its potential for abuse and its potential neurotoxicity.
Orientations Futures
Future research on N-(4-methoxybenzyl)-4-phenylbutanamide could focus on its potential therapeutic benefits in treating depression, anxiety, and neurodegenerative diseases. It could also explore the potential for developing safer and more effective derivatives of N-(4-methoxybenzyl)-4-phenylbutanamide. Additionally, more research is needed to fully understand the mechanism of action and long-term effects of N-(4-methoxybenzyl)-4-phenylbutanamide in the brain.
Conclusion
N-(4-methoxybenzyl)-4-phenylbutanamide is a psychoactive drug that has been studied for its potential therapeutic benefits and mechanism of action in the brain. It works by increasing the release of serotonin and dopamine, which leads to feelings of euphoria and increased sociability. N-(4-methoxybenzyl)-4-phenylbutanamide has been shown to have some advantages as a research tool, but also has limitations such as its potential for abuse and neurotoxicity. Future research on N-(4-methoxybenzyl)-4-phenylbutanamide could focus on its potential therapeutic benefits and developing safer and more effective derivatives.
Méthodes De Synthèse
N-(4-methoxybenzyl)-4-phenylbutanamide can be synthesized through a multi-step process starting with the reaction of 4-methoxybenzyl chloride with 4-phenylbutanone. This reaction yields N-(4-methoxybenzyl)-4-phenylbutanone, which is then reduced with sodium borohydride to produce N-(4-methoxybenzyl)-4-phenylbutanamide.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-4-phenylbutanamide has been studied for its potential therapeutic benefits in treating depression, anxiety, and post-traumatic stress disorder. It has been shown to increase serotonin and dopamine levels in the brain, which are neurotransmitters involved in mood regulation. N-(4-methoxybenzyl)-4-phenylbutanamide has also been studied for its potential use as a neuroprotective agent in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C18H21NO2 |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-4-phenylbutanamide |
InChI |
InChI=1S/C18H21NO2/c1-21-17-12-10-16(11-13-17)14-19-18(20)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9,14H2,1H3,(H,19,20) |
Clé InChI |
SHDMHHKAGOMFRV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCC2=CC=CC=C2 |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)CCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



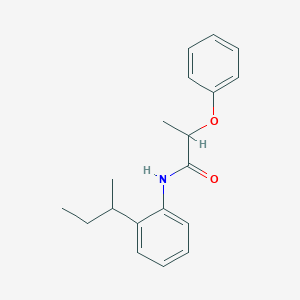

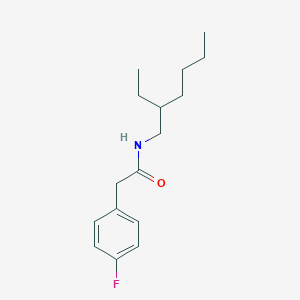

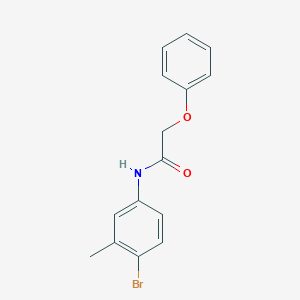

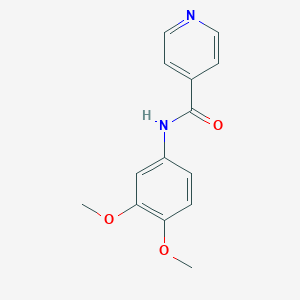
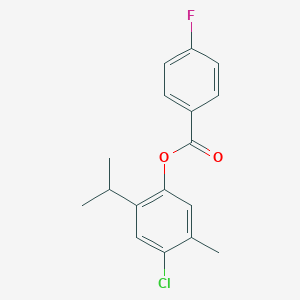
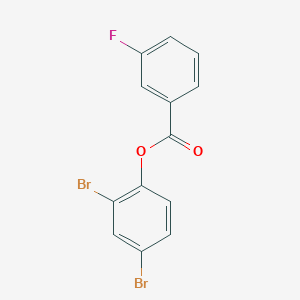

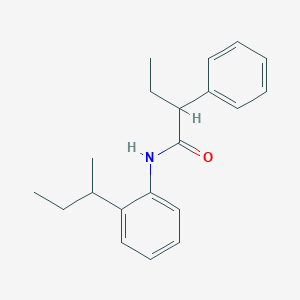
![N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B291011.png)

